BMS-986188 is a chemical compound recognized for its role as a positive allosteric modulator of the mu-opioid receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and the treatment of opioid addiction. The compound exhibits significant efficacy in enhancing the receptor's response to endogenous opioids, thereby offering a promising avenue for developing new analgesics with reduced side effects compared to traditional opioids.
BMS-986188 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its innovative drug discovery and development. The compound falls under the classification of small molecules that act on G protein-coupled receptors, specifically targeting the mu-opioid receptor subtype. Its unique mechanism of action distinguishes it from conventional opioid medications, which primarily act as agonists.
The synthesis of BMS-986188 involves several key steps, typically starting from readily available starting materials. While specific proprietary details may not be publicly disclosed, general synthetic approaches for similar compounds often include:
The precise conditions (temperature, pressure, solvents) and reagents used in each step are critical for optimizing the synthesis and achieving desired properties.
The molecular structure of BMS-986188 can be described using its chemical formula and structural representation. The compound's structure features a core that interacts with the mu-opioid receptor, facilitating its allosteric modulation.
The three-dimensional conformation of BMS-986188 is also crucial for understanding its interaction with the target receptor.
BMS-986188 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
These reactions are critical for evaluating both the efficacy and safety profile of BMS-986188.
The mechanism of action of BMS-986188 involves several steps:
Data supporting this mechanism includes pharmacological assays demonstrating increased efficacy in pain models when combined with endogenous ligands.
BMS-986188 exhibits several notable physical and chemical properties:
These properties are vital for determining appropriate dosing forms and routes of administration.
BMS-986188 has potential applications in various fields:
BMS-986188 is a complex synthetic small molecule featuring a xanthene-dione scaffold with multiple functional modifications. Its core structure consists of a tricyclic xanthene system (three benzene-like rings fused in a linear arrangement) with ketone groups at positions 1 and 8. A brominated benzyl ether substituent at the 9-position phenyl ring provides distinct steric and electronic properties critical for receptor interaction. The systematic IUPAC name is:9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione [5] [8].
The structural complexity arises from:
Table 1: Structural Identifiers of BMS-986188
Identifier | Value |
---|---|
CAS Number | 1776115-10-6 |
Molecular Formula | C~30~H~31~BrO~4~ |
Canonical SMILES | CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C |
InChI Key | BBCHHZHONQIODT-UHFFFAOYSA-N |
BMS-986188 has a molecular weight of 535.47 g/mol, reflecting its moderately sized organic structure [1] [8]. Key properties include:
Table 2: Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 535.47 g/mol |
Solubility (DMSO) | 62.5 mg/mL (116.72 mM) |
XLogP3 | 6.1 |
Hydrogen Bond Acceptors | 4 |
Heavy Atom Count | 35 |
BMS-986188 is classified as a selective positive allosteric modulator (PAM) of the human δ-opioid receptor (δOR). Its pharmacological profile is defined by:
Target Selectivity and Potency
Signaling Modulation
BMS-986188 amplifies δOR-mediated signaling across multiple pathways:
Table 3: Functional Modulation by BMS-986188
Signaling Pathway | Orthosteric Agonist | Potentiation by BMS-986188 |
---|---|---|
β-Arrestin Recruitment | Leu-enkephalin | EC~50~ = 0.05 μM |
Adenylyl Cyclase Inhibition | SNC-80 | Significant efficacy shift |
ERK Activation | TAN-67 | Enhanced amplitude and potency |
Structural Determinants of Activity
Therapeutic Rationale
As a δOR PAM, BMS-986188 leverages endogenous opioid peptide activity, offering:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7